molecular formula C16H18F3NO5 B5472842 ethyl 2-(4-{[(allyloxy)carbonyl]amino}-3-methylphenyl)-3,3,3-trifluoro-2-hydroxypropanoate

ethyl 2-(4-{[(allyloxy)carbonyl]amino}-3-methylphenyl)-3,3,3-trifluoro-2-hydroxypropanoate

Cat. No.: B5472842
M. Wt: 361.31 g/mol
InChI Key: ONHPIOKYYULPFO-UHFFFAOYSA-N
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Description

Compounds like the one you mentioned often belong to the class of organic compounds known as esters . Esters are derived from carboxylic acids and alcohols . They are characterized by a carbonyl group (C=O) and an ether group (R-O-R’) .


Synthesis Analysis

The synthesis of esters typically involves a reaction between a carboxylic acid and an alcohol, known as esterification . In some cases, more complex synthesis methods may be used, depending on the structure of the specific ester .


Molecular Structure Analysis

The molecular structure of esters involves a carbonyl group adjacent to an ether group . The specific structure of “ethyl 2-(4-{[(allyloxy)carbonyl]amino}-3-methylphenyl)-3,3,3-trifluoro-2-hydroxypropanoate” would involve these groups, along with additional functional groups specified in the name.


Chemical Reactions Analysis

Esters can undergo a variety of reactions. They can be hydrolyzed back into their constituent alcohols and carboxylic acids . They can also be reduced to alcohols .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. Esters in general have diverse properties. For example, low molecular weight esters often have characteristic fruity odors and are used in perfumes and food flavorings .

Future Directions

The future directions in the study of a specific compound would depend on the current state of knowledge and the potential applications of the compound. For esters in general, research continues in many areas, including the synthesis of new compounds, the study of their reactions, and their uses in various industries .

Properties

IUPAC Name

ethyl 3,3,3-trifluoro-2-hydroxy-2-[3-methyl-4-(prop-2-enoxycarbonylamino)phenyl]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18F3NO5/c1-4-8-25-14(22)20-12-7-6-11(9-10(12)3)15(23,16(17,18)19)13(21)24-5-2/h4,6-7,9,23H,1,5,8H2,2-3H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONHPIOKYYULPFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=CC(=C(C=C1)NC(=O)OCC=C)C)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18F3NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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